

Comprehensive Technical Guide: Pharmacology of 5-Bromo-DMT

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Compound Focus: 5-Bromo-N,N-Dimethyltryptamine

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Introduction and Chemical Profile

5-Bromo-DMT (5-Bromo-N,N-dimethyltryptamine) is a halogenated derivative of the classic psychedelic compound N,N-Dimethyltryptamine (DMT). The substitution of a bromine atom at the 5-position of the indole ring represents a strategic modification in rational drug design, as halogenation is known to influence key properties including **membrane permeability**, **metabolic stability**, and **receptor binding affinity** [1]. This compound occurs naturally in marine sponges such as *Smenospongia aurea*, *Smenospongia echina*, and *Verongula rigida*, but has also been synthesized for research purposes [2]. Recent investigations have highlighted its unique pharmacological profile, characterized by **significant antidepressant and neuroplastic effects** coupled with an apparently **low hallucinogenic potential**, making it a compelling candidate for psychotherapeutic development [1].

Pharmacodynamic Profile

The therapeutic and behavioral effects of 5-Bromo-DMT emerge from its complex interactions with various components of the serotonergic system. Its multi-receptor profile distinguishes it from classical psychedelics and appears to underpin its unique effects.

Receptor Binding and Signaling

Table 1: Receptor Binding Affinity (K_i) and Functional Activity of 5-Bromo-DMT [2] [1] [3]

Receptor/Target	Binding Affinity (K_i , nM)	Functional Activity (EC50, nM)	Efficacy (E_{max} , %)	Primary Signaling Pathway
5-HT1A	16.9	1,810	94% (Full Agonist)	Gi/o - cAMP inhibition
5-HT2A	138	77.7 - 3,090	34 - 100% (Partial Agonist)	Gq - PLC-IP3 pathway
5-HT2B	403	Not fully characterized	Not fully characterized	Gq - PLC-IP3 pathway
5-HT2C	193	Not fully characterized	Not fully characterized	Gq - PLC-IP3 pathway
SERT	971	8,055 (IC50 for uptake inhibition)	Weak inhibitor	Serotonin reuptake blockade

The functional data reveals that 5-Bromo-DMT acts as a **high-affinity full agonist** at the 5-HT1A receptor, while demonstrating **partial agonist** properties at the 5-HT2A receptor with variable efficacy across different experimental systems [2] [1]. This receptor activation profile is particularly noteworthy, as 5-HT1A receptor activation is known to counterbalance 5-HT2A-mediated hallucinogenic effects, potentially explaining its reduced psychedelic potential [1].

Behavioral Correlates and Functional Outputs

The receptor pharmacology of 5-Bromo-DMT translates into distinct behavioral and functional outcomes in preclinical models:

- **Absence of Head-Twitch Response (HTR):** Unlike its analogs 5-F-DMT and 5-Cl-DMT, which produce robust HTR in mice (a behavioral proxy for psychedelic effects), 5-Bromo-DMT **fails to induce significant HTR** even at high doses (up to 50 mg/kg). Furthermore, it can **antagonize the HTR induced by 5-F-DMT**, indicating a potential blocking effect at the 5-HT_{2A} receptor in vivo [2] [1].
- **Antidepressant-like Effects:** In rodent models of stress-induced depression, a **single administration** (10 mg/kg, intraperitoneal) results in a **significant reduction in depressive-like behaviors**, demonstrating rapid-acting antidepressant properties [1].
- **Hypolocomotion and Sedative Effects:** The compound produces pronounced sedative-like effects and hypothermia in rodents, which are consistent with strong 5-HT_{1A} receptor activation [2] [1].

Neuroplastic and Molecular Effects

Beyond immediate receptor interactions, 5-Bromo-DMT induces cascades of molecular changes associated with neural plasticity:

- **Immediate Early Gene (IEG) Upregulation:** The drug upregulates plasticity-related IEGs including *Arc*, *Egr-1*, *Egr-2*, and *Egr-3* in the mouse prefrontal cortex and hippocampus, indicating activation of neuroplasticity pathways [1].
- **Dendritic Growth Promotion:** In vitro, 5-Bromo-DMT promotes **dendritic growth in cortical neurons**, a characteristic of psychoplastogens—compounds that induce rapid structural and functional neural plasticity [1].
- **Psychoplastogenic Properties:** Despite its minimal hallucinogenic effects, 5-Bromo-DMT retains the capacity to induce neuroplastic adaptations, positioning it as a potential **non-hallucinogenic psychoplastogen** [2] [1].

Experimental Protocols and Methodologies

To ensure reproducibility of research findings with 5-Bromo-DMT, detailed methodologies from key studies are outlined below.

In Vitro Assays

3.1.1 Radioligand Binding Assays [1]

- **Membrane Preparation:** Harvest HEK293 or CHO/K1 cells stably expressing human serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) or the serotonin transporter (SERT). Prepare membrane fractions via homogenization and differential centrifugation.
- **Binding Reaction:** Incubate membrane suspensions with 5-Bromo-DMT (varying concentrations) and appropriate radioactive ligands (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) in assay buffer for equilibrium.
- **Filtration and Quantification:** Terminate reactions by rapid filtration through glass fiber filters. Measure bound radioactivity using a scintillation counter. Calculate K_i values using nonlinear regression analysis.

3.1.2 Functional Assays [1]

- **Calcium Mobilization (for 5-HT2AR):** Load CHO-K1 cells expressing h5-HT2AR with Fluo-4 NW calcium-sensitive dye. Treat with 5-Bromo-DMT and measure fluorescence intensity changes using a plate reader.
- **cAMP Accumulation Inhibition (for 5-HT1AR):** Treat CHO-K1 cells expressing h5-HT1AR with 5-Bromo-DMT, lyse cells, and quantify cAMP levels using the LANCE Ultra cAMP assay kit.
- **Serotonin Uptake Inhibition (for SERT):** Incubate HEK293 cells overexpressing hSERT with [³H]5-HT and 5-Bromo-DMT. Measure intracellular radioactivity after washing.

In Vivo Models

3.2.1 Head Twitch Response (HTR) [1]

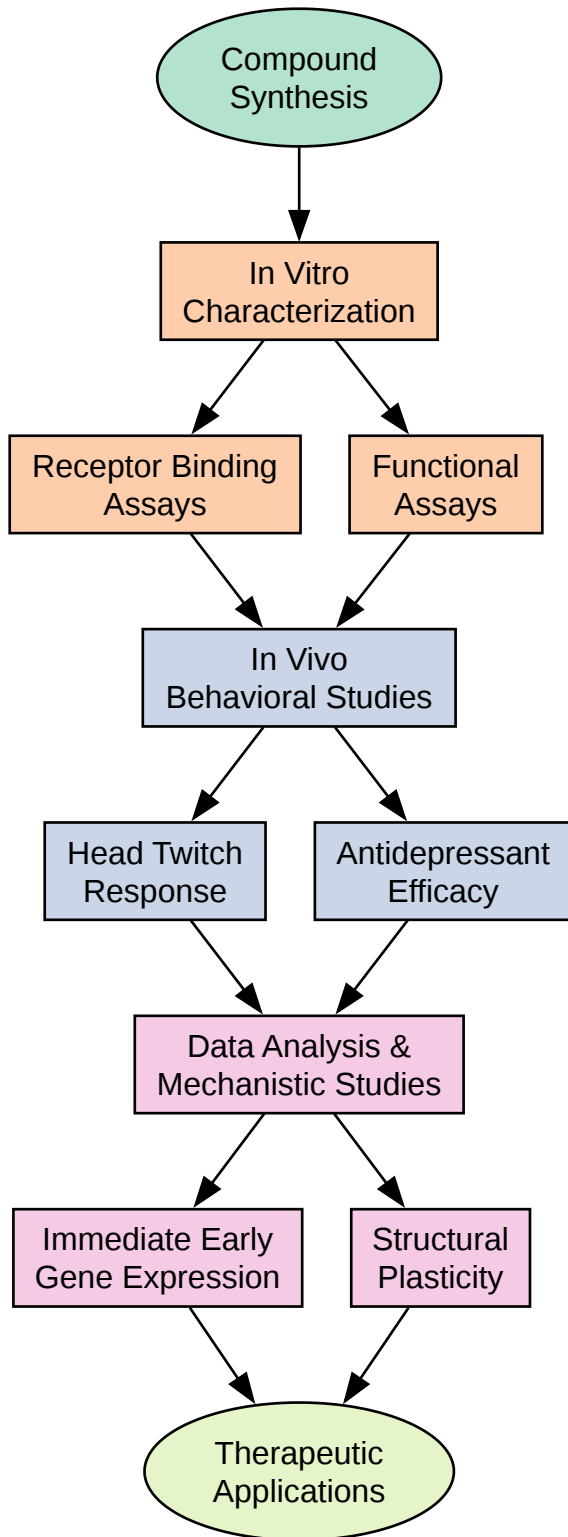
- **Animals:** Male/female Swiss CD-1 mice (6-8 weeks old).
- **Dosing:** Administer 5-Bromo-DMT intraperitoneally (dose range: 1-50 mg/kg).
- **Observation:** Record HTR counts for 20 minutes post-administration by researchers blinded to treatment groups.
- **Controls:** Include vehicle controls and positive controls (e.g., 5-F-DMT).

3.2.2 Antidepressant Efficacy Testing [1]

- **Stress Model:** Use chronic social defeat stress model for depression.
- **Drug Administration:** Single intraperitoneal injection of 5-Bromo-DMT (10 mg/kg).
- **Behavioral Tests:** Conduct social interaction test and forced swim test 24 hours post-administration.

- **Analysis:** Compare interaction ratios and immobility times between treatment and control groups.

The experimental workflow below illustrates the progression from in vitro characterization to in vivo behavioral validation:



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Experimental workflow for characterizing 5-Bromo-DMT, from synthesis to therapeutic application.

Pharmacokinetic Properties

While comprehensive pharmacokinetic studies are limited, available data provides preliminary insights:

- **Route of Administration:** The compound is typically administered via **smoking/vaporization** or **intraperitoneal injection** in research settings [2] [1].
- **Duration of Action:** Effects are relatively brief, lasting approximately **15 minutes to 1.5 hours** when smoked, with psychedelic-like effects diminishing within 10-20 minutes while relaxing aftereffects may persist longer [2] [4].
- **Oral Activity:** 5-Bromo-DMT demonstrates **minimal or no activity** when administered orally, likely due to first-pass metabolism, similar to other tryptamines [2].
- **Dosage Range:** Based on limited reports, threshold doses are approximately **15-20 mg** (smoked) with psychoactive doses around **40-50 mg** (smoked). Oral doses of 100 mg produce minimal psychoactive effects [2] [4].

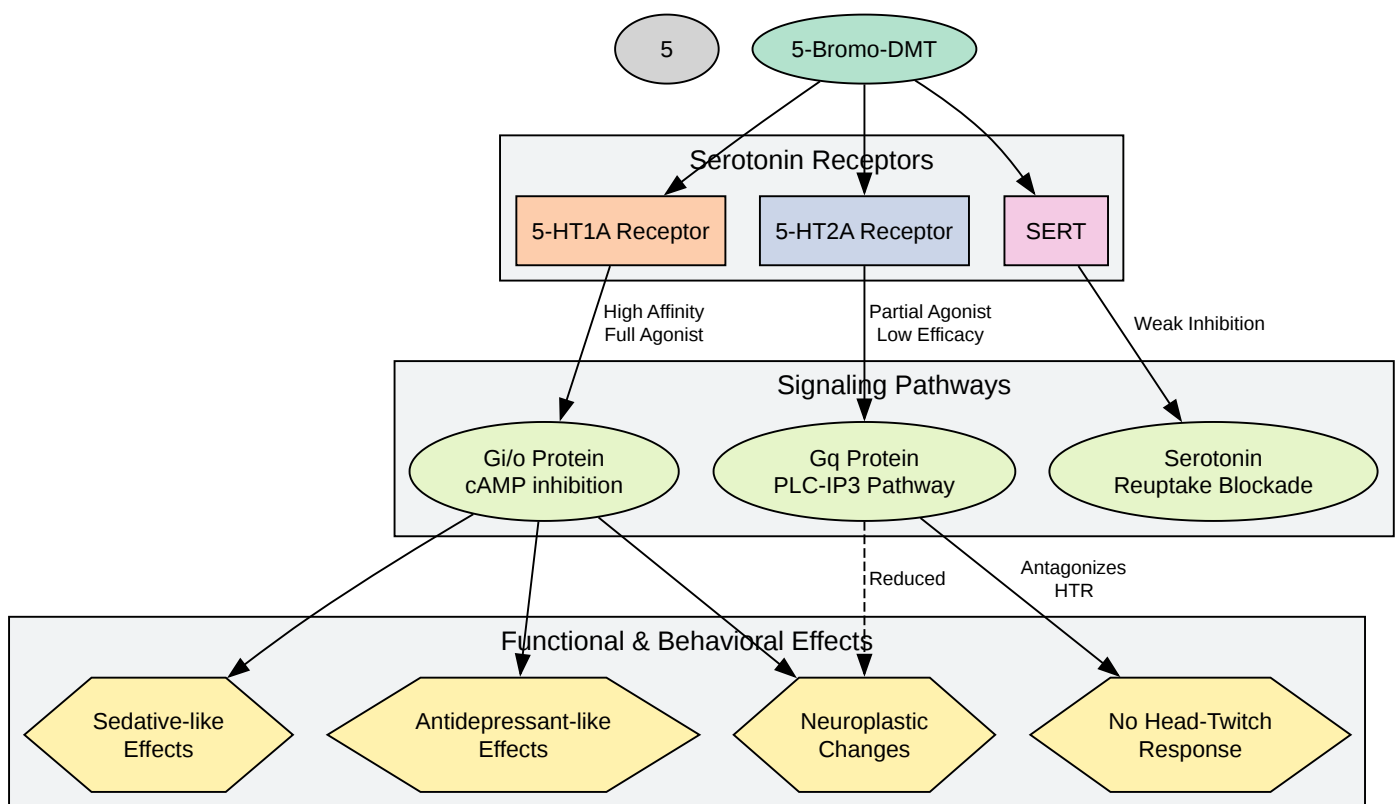
Structural Insights and Structure-Activity Relationships

The molecular structure of 5-Bromo-DMT reveals key determinants of its pharmacological specificity:

- **Halogen Substitution:** The **bromine atom at the 5-position** significantly alters receptor binding preferences compared to unsubstituted DMT, particularly enhancing 5-HT_{1A} affinity while reducing 5-HT_{2A} efficacy [1].
- **Molecular Interactions:** Computational modeling suggests the bromine substituent creates distinct interactions within the orthosteric binding pocket of serotonin receptors, potentially influencing G protein coupling preference and functional selectivity [1].

- Comparative Pharmacology:** Among halogenated DMT analogs, 5-Bromo-DMT displays a unique profile compared to 5-F-DMT and 5-Cl-DMT, which retain robust psychedelic-like effects in animal models, highlighting the **significant impact of halogen size and electronegativity** on functional outcomes [2] [1].

The signaling pathways and receptor interactions of 5-Bromo-DMT can be visualized as follows:



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Signaling pathways and functional effects of 5-Bromo-DMT mediated through serotonergic targets.

Therapeutic Potential and Research Applications

The distinctive pharmacological profile of 5-Bromo-DMT suggests several promising research directions and potential therapeutic applications:

- **Major Depressive Disorder:** The **rapid-onset antidepressant effects** observed in animal models, coupled with minimal hallucinogenic activity, position 5-Bromo-DMT as a promising template for developing novel antidepressants that may overcome limitations of conventional treatments [1].
- **Treatment-Resistant Depression:** As psychedelic-inspired therapies gain traction for treatment-resistant populations, 5-Bromo-DMT offers a potential pathway to **decouple therapeutic effects from psychedelic experiences**, which could expand treatment accessibility and safety [1].
- **Anxiety Disorders:** The compound's pronounced anxiolytic-like and sedative properties, mediated through its strong 5-HT1A agonist activity, suggest potential application for anxiety disorders [1] [3].
- **Neuroplasticity Research:** As a **non-hallucinogenic psychoplastogen**, 5-Bromo-DMT serves as a valuable research tool for investigating the mechanisms underlying structural and functional neural plasticity independent of psychedelic effects [1].

Conclusion and Future Directions

5-Bromo-DMT represents a significant addition to the growing arsenal of psychedelic-inspired therapeutics. Its unique ability to **promote neuroplasticity and antidepressant effects with minimal hallucinogenic activity** challenges the conventional paradigm that 5-HT2A receptor activation is necessary for the therapeutic benefits of serotonergic psychedelics. Future research should prioritize:

- Comprehensive **ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity)** profiling
- Detailed **pharmacokinetic-pharmacodynamic modeling**
- Investigation of **long-term effects** on neuroplasticity and behavior
- Exploration of **structure-activity relationships** to optimize therapeutic properties

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